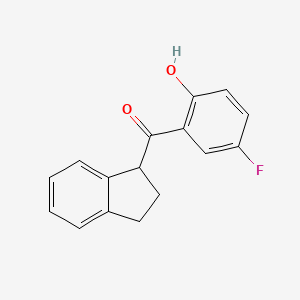
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-hydroxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-hydroxyphenyl)methanone is a synthetic organic compound that belongs to the class of organofluorine compounds It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an indanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-hydroxyphenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydro-1H-indene and 5-fluoro-2-hydroxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2,3-dihydro-1H-indene and 5-fluoro-2-hydroxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
化学反应分析
Types of Reactions
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-hydroxyphenyl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which are of interest for applications in organic electronics and photonics.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic targets.
作用机制
The mechanism of action of (2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-hydroxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- (2,3-Dihydro-1H-inden-1-yl)(4-fluoro-2-hydroxyphenyl)methanone
- (2,3-Dihydro-1H-inden-1-yl)(5-chloro-2-hydroxyphenyl)methanone
- (2,3-Dihydro-1H-inden-1-yl)(5-bromo-2-hydroxyphenyl)methanone
Uniqueness
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-hydroxyphenyl)methanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where fluorine substitution is often used to improve drug efficacy and selectivity.
属性
CAS 编号 |
920508-16-3 |
|---|---|
分子式 |
C16H13FO2 |
分子量 |
256.27 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-inden-1-yl-(5-fluoro-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C16H13FO2/c17-11-6-8-15(18)14(9-11)16(19)13-7-5-10-3-1-2-4-12(10)13/h1-4,6,8-9,13,18H,5,7H2 |
InChI 键 |
JOFGSKZCDVFFSO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C1C(=O)C3=C(C=CC(=C3)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


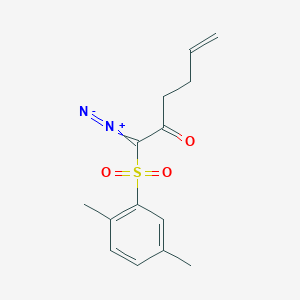
![(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14177164.png)
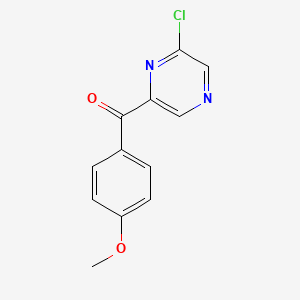
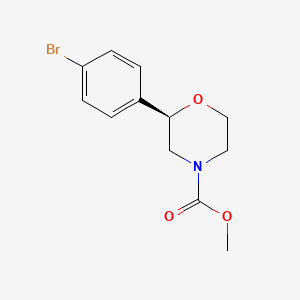

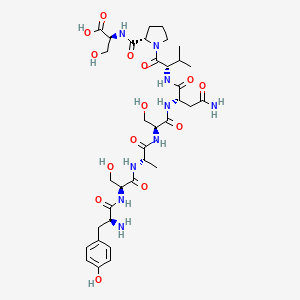
![4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14177180.png)
![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)
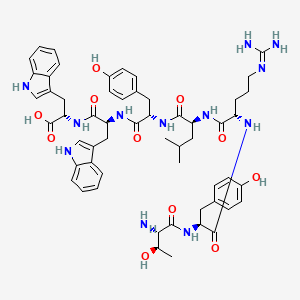
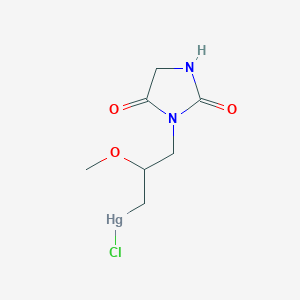
![[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14177215.png)

![4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14177219.png)
![N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide](/img/structure/B14177226.png)
